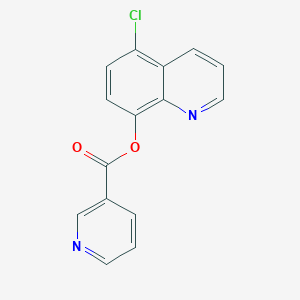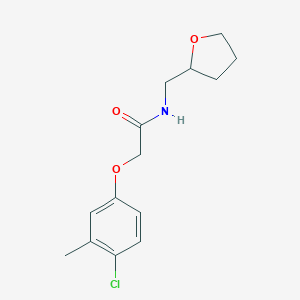![molecular formula C18H15ClO2S2 B379697 3-(4-chlorophenyl)-3-[(2-furylmethyl)sulfanyl]-1-(2-thienyl)-1-propanone](/img/structure/B379697.png)
3-(4-chlorophenyl)-3-[(2-furylmethyl)sulfanyl]-1-(2-thienyl)-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-3-[(2-furylmethyl)sulfanyl]-1-(2-thienyl)-1-propanone is an organic compound that features a complex structure with multiple functional groups. This compound includes a chloro-substituted phenyl ring, a furan ring, a thiophene ring, and a propanone backbone. Such compounds are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-3-[(2-furylmethyl)sulfanyl]-1-(2-thienyl)-1-propanone typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Furan-2-ylmethylsulfanyl Intermediate: This step might involve the reaction of furan-2-ylmethanol with a thiol reagent under acidic or basic conditions to form the furan-2-ylmethylsulfanyl group.
Coupling with 4-Chloro-phenyl Group: The intermediate could then be coupled with a 4-chloro-phenyl halide using a palladium-catalyzed cross-coupling reaction.
Formation of the Propan-1-one Backbone: The final step might involve the formation of the propan-1-one backbone through a condensation reaction with thiophene-2-carbaldehyde.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The chloro group on the phenyl ring could be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, compounds with similar structures are often investigated for their potential pharmacological activities. They may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Industry
In industry, such compounds could be used in the development of new materials, such as organic semiconductors or polymers with specific electronic properties.
作用機序
The mechanism of action for compounds like 3-(4-chlorophenyl)-3-[(2-furylmethyl)sulfanyl]-1-(2-thienyl)-1-propanone would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might target bacterial cell walls or specific enzymes. If it has anticancer properties, it might interfere with cell division or induce apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 3-(4-chlorophenyl)-3-[(2-furylmethyl)sulfanyl]-1-(2-thienyl)-1-propanone
- 3-(4-Bromo-phenyl)-3-(furan-2-ylmethylsulfanyl)-1-thiophen-2-yl-propan-1-one
- 3-(4-Methyl-phenyl)-3-(furan-2-ylmethylsulfanyl)-1-thiophen-2-yl-propan-1-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C18H15ClO2S2 |
|---|---|
分子量 |
362.9g/mol |
IUPAC名 |
3-(4-chlorophenyl)-3-(furan-2-ylmethylsulfanyl)-1-thiophen-2-ylpropan-1-one |
InChI |
InChI=1S/C18H15ClO2S2/c19-14-7-5-13(6-8-14)18(23-12-15-3-1-9-21-15)11-16(20)17-4-2-10-22-17/h1-10,18H,11-12H2 |
InChIキー |
QLKBLQHBCHCQCO-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)CSC(CC(=O)C2=CC=CS2)C3=CC=C(C=C3)Cl |
正規SMILES |
C1=COC(=C1)CSC(CC(=O)C2=CC=CS2)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


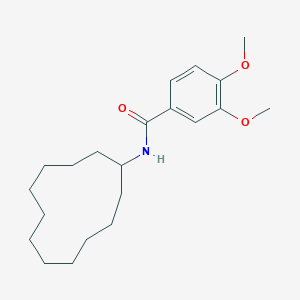
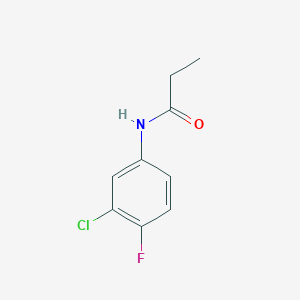
![Diethyl 5-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B379616.png)
![Diethyl 5-{[(2-tert-butylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B379617.png)

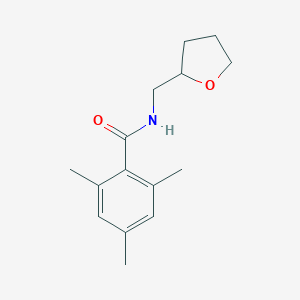

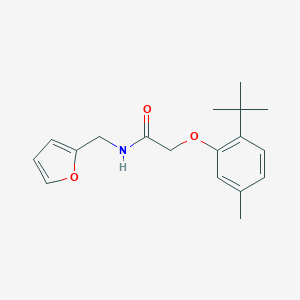
![Ethyl 2-[(3,6-dichloro-2-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379628.png)
![N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2-m-tolyloxy-acetamide](/img/structure/B379630.png)
![2-(2,4-dibromophenoxy)-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B379631.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B379632.png)
